molecular formula C12H17Cl2N3 B2659582 4-Amino-1-pyridin-2-ylcyclohexane-1-carbonitrile;dihydrochloride CAS No. 2248349-30-4

4-Amino-1-pyridin-2-ylcyclohexane-1-carbonitrile;dihydrochloride

Cat. No.: B2659582
CAS No.: 2248349-30-4
M. Wt: 274.19
InChI Key: PBGVHBFLLDRQBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-1-pyridin-2-ylcyclohexane-1-carbonitrile;dihydrochloride: is a chemical compound with the molecular formula C₁₂H₁₅N₃·2HCl. It is a derivative of pyridine, featuring an amino group and a nitrile group attached to a cyclohexane ring substituted with a pyridin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-pyridin-2-ylcyclohexane-1-carbonitrile;dihydrochloride typically involves multiple steps, starting with the reaction of pyridine derivatives with appropriate reagents to introduce the amino and nitrile groups. One common synthetic route includes the following steps:

  • Nitration: : Pyridine is nitrated to introduce a nitro group.

  • Reduction: : The nitro group is reduced to an amino group.

  • Cyanation: : The amino group is then converted to a nitrile group.

  • Cyclization: : The resulting compound undergoes cyclization to form the cyclohexane ring.

  • Dihydrochloride Formation: : Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled conditions to ensure purity and yield. The process involves continuous monitoring and optimization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-pyridin-2-ylcyclohexane-1-carbonitrile;dihydrochloride: can undergo various chemical reactions, including:

  • Oxidation: : The amino group can be oxidized to form a nitro group.

  • Reduction: : The nitrile group can be reduced to form an amine.

  • Substitution: : The pyridin-2-yl group can undergo substitution reactions with different reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

  • Oxidation: : Formation of nitro derivatives.

  • Reduction: : Formation of amine derivatives.

  • Substitution: : Formation of various substituted pyridine derivatives.

Scientific Research Applications

4-Amino-1-pyridin-2-ylcyclohexane-1-carbonitrile;dihydrochloride: has several applications in scientific research:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Studied for its potential biological activity, including antimicrobial properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-Amino-1-pyridin-2-ylcyclohexane-1-carbonitrile;dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-Amino-1-pyridin-2-ylcyclohexane-1-carbonitrile;dihydrochloride: is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: : Other pyridine derivatives, such as 2-aminopyridine and 2-cyanopyridine.

  • Uniqueness: : The presence of both amino and nitrile groups on the cyclohexane ring, which provides unique chemical and biological properties.

Properties

IUPAC Name

4-amino-1-pyridin-2-ylcyclohexane-1-carbonitrile;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3.2ClH/c13-9-12(6-4-10(14)5-7-12)11-3-1-2-8-15-11;;/h1-3,8,10H,4-7,14H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBGVHBFLLDRQBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)(C#N)C2=CC=CC=N2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.